Methyl 2-(4-fluorobenzyl)isonicotinate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.54 | d (J = 5.1 Hz) | 1H | H-3, H-5 (pyridine) |
| 7.32–7.25 | m | 2H | H-2', H-6' (fluorophenyl) |
| 7.08–7.02 | m | 2H | H-3', H-5' (fluorophenyl) |
| 4.21 | s | 2H | CH₂ (benzyl bridge) |
| 3.93 | s | 3H | OCH₃ (ester) |
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Vibrational Signatures
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 245.25 ([M]⁺).
- Major fragments:
- m/z 213.10 ([M – OCH₃]⁺).
- m/z 123.05 (fluorobenzyl cation, C₇H₆F⁺).
- m/z 94.03 (pyridine fragment, C₅H₄N⁺).
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)11-6-7-16-13(9-11)8-10-2-4-12(15)5-3-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVPYEXBZKNEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorobenzyl)isonicotinate typically involves the reaction of isonicotinic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-(4-fluorobenzyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorobenzyl)isonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the fluorobenzyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 2-(4-fluorobenzyl)isonicotinate, we compare it with three structurally related compounds from recent synthetic studies: Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17), Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18), and 2-(2-Benzamidothiazol-4-yl)isonicotinic acid (19).
Key Differences and Implications:
Substituent Effects: Fluorine vs. In contrast, thiazole-containing analogs (17–19) offer hydrogen-bonding or π-stacking interactions via their heterocyclic rings, which may improve target affinity in enzyme inhibition (e.g., kinase targets) . Ester vs. Carboxylic Acid: The methyl ester in the target compound and compound 18 improves cell permeability compared to the carboxylic acid in compound 19, which is more polar and may exhibit reduced membrane penetration but stronger target binding.
Synthetic Complexity :
- The target compound’s synthesis likely requires milder conditions (e.g., coupling reactions) compared to the multi-step deprotection and benzoylation steps for compounds 17–18. The lower yields for compounds 18 (35%) and 19 (40%) highlight challenges in acylations and ester hydrolyses, whereas the target compound’s route may offer higher efficiency if optimized.
Biological Activity :
- While biological data for this compound are sparse, analogs like compound 19 (carboxylic acid derivative) are often prioritized for in vitro testing due to their water solubility. Fluorinated analogs, however, are favored in drug discovery for their enhanced metabolic stability and blood-brain barrier penetration.
Research Findings and Limitations
- Existing studies on analogs (17–19) focus on synthesis rather than bioactivity, restricting mechanistic insights.
- Theoretical Advantages: The fluorine atom in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated or thiazole-containing analogs.
Biological Activity
Methyl 2-(4-fluorobenzyl)isonicotinate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of isonicotinates, which are derivatives of nicotinic acid. The presence of the 4-fluorobenzyl group is significant for enhancing biological activity. The compound can be represented as follows:
The primary mechanism by which this compound exerts its biological effects is through the inhibition of lysine demethylases (KDMs), particularly KDM4A. KDMs are enzymes that regulate gene expression by removing methyl groups from histones, thereby influencing chromatin structure and function.
Inhibition Studies
In vitro studies have demonstrated that this compound inhibits KDM4A activity with an IC50 value indicating effective inhibition at low concentrations. For example, a related compound, 2-(methylcarbamoyl)isonicotinic acid, was shown to have an IC50 of approximately 7.09 μM against KDM4A, suggesting similar potential for this compound .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly impact the biological activity of isonicotinates. The introduction of electron-withdrawing groups such as fluorine enhances the binding affinity to target enzymes. The following table summarizes key findings from SAR studies on related compounds:
| Compound | Structure | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Structure | TBD | KDM4A |
| 2-(methylcarbamoyl)isonicotinic acid | Structure | 7.09 | KDM4A |
| Methyl 6-chloronicotinate | Structure | 8.2 | Various |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of various isonicotinates, this compound exhibited promising cytotoxicity against several cancer cell lines. Notably, it showed selective suppression of tumor growth in colon carcinoma cells, indicating potential for targeted cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound demonstrated the ability to modulate neuroinflammatory pathways, suggesting its utility in treating conditions like Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(4-fluorobenzyl)isonicotinate?
Methodological Answer: Synthesis can be achieved via two primary pathways:
- Palladium-Catalyzed Cross-Coupling : React 4-fluorobenzyl halides with methyl isonicotinate derivatives under Suzuki-Miyaura conditions. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to enhance yield .
- Nucleophilic Substitution : Substitute halogen at the 2-position of methyl isonicotinate with a 4-fluorobenzyl group using K₂CO₃ as a base in DMF at 80–100°C. Monitor reaction progress via TLC .
Q. Key Considerations :
Q. How can this compound be characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.8 ppm) and 4-fluorobenzyl substituents (δ 4.2–4.5 ppm for CH₂, δ 6.9–7.3 ppm for aromatic F-C6H4) .
- LC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases. Compare fragmentation patterns to analogs (e.g., m/z 205 for methyl 2-(trifluoromethyl)isonicotinate) .
- FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and fluorobenzyl C-F (1220–1150 cm⁻¹) .
Q. What are the critical physicochemical properties of this compound?
Q. How can impurities in this compound be profiled and quantified?
Methodological Answer:
- HPLC-UV/HR-MS : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/0.1% formic acid). Reference EP impurity standards (e.g., fenofibric acid derivatives) for retention time alignment .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation products (e.g., hydrolyzed isonicotinic acid) .
Q. How can researchers assess the biological activity of this compound?
Methodological Answer:
- In Vitro Toxicity Screening : Use HepG2 or HEK293 cells for cytotoxicity assays (MTT or resazurin). Compare to fluorinated analogs (e.g., 4-fluoroisobutyrfentanyl) with known toxicological profiles .
- Enzyme Inhibition Assays : Target acetylcholinesterase or kinases (e.g., EGFR) using fluorometric kits. Calculate IC₅₀ values via nonlinear regression .
Q. How to resolve contradictions in reported physicochemical data for analogs?
Methodological Answer:
- Purity Verification : Re-synthesize compounds and characterize via orthogonal methods (e.g., NMR, elemental analysis). Discrepancies in melting points (e.g., 84–85°C vs. literature 80°C) may arise from polymorphic forms .
- Computational Validation : Compare experimental LogP with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Q. What computational strategies predict the reactivity of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
